An In-depth Technical Guide to (1,3E,5Z)-Undeca-1,3,5-triene-d5
An In-depth Technical Guide to (1,3E,5Z)-Undeca-1,3,5-triene-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the deuterated compound (1,3E,5Z)-Undeca-1,3,5-triene-d5. This isotopically labeled molecule serves as a valuable tool in quantitative analytical chemistry, particularly in mass spectrometry-based methods.
Core Chemical Properties
(1,3E,5Z)-Undeca-1,3,5-triene-d5 is the deuterated analog of (1,3E,5Z)-Undeca-1,3,5-triene, a volatile organic compound. The incorporation of five deuterium (B1214612) atoms at the terminal end of the undecatriene chain results in a precise mass shift, making it an ideal internal standard for quantitative analysis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃D₅ | --INVALID-LINK-- |
| Molecular Weight | 155.29 g/mol | --INVALID-LINK-- |
| Parent Compound | (1,3E,5Z)-Undeca-1,3,5-triene | - |
| Parent Molecular Formula | C₁₁H₁₈ | --INVALID-LINK-- |
| Parent Molecular Weight | 150.26 g/mol | --INVALID-LINK-- |
| Appearance (Parent) | Colorless to pale yellow clear liquid | --INVALID-LINK-- |
| Boiling Point (Parent) | 206.00 to 207.00 °C @ 760.00 mm Hg (estimated) | --INVALID-LINK-- |
| Solubility (Parent) | Soluble in alcohol; Insoluble in water | --INVALID-LINK-- |
Synthesis Protocol
Hypothetical Synthesis Workflow:
Caption: Plausible synthetic route for (1,3E,5Z)-Undeca-1,3,5-triene-d5.
Methodology:
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Preparation of the Deuterated Wittig Reagent: A deuterated pentyltriphenylphosphonium salt would be synthesized by reacting a terminally deuterated pentyl halide with triphenylphosphine. Subsequent deprotonation with a strong base, such as n-butyllithium, would yield the corresponding deuterated ylide.
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First Wittig Reaction: The deuterated Wittig reagent would be reacted with a suitable C3 aldehyde, like acrolein, to form the initial (E)-conjugated diene with the deuterated tail.
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Second Wittig Reaction: A second Wittig reaction, potentially using a non-stabilized ylide to favor the (Z)-isomer, would be performed on an appropriate intermediate to extend the conjugation and form the final (1,3E,5Z)-undeca-1,3,5-triene-d5. Stereoselectivity would be a critical consideration at each step, likely controlled by the choice of reagents, solvents, and reaction conditions.
Experimental Protocols: Application as an Internal Standard
(1,3E,5Z)-Undeca-1,3,5-triene-d5 is primarily utilized as an internal standard in quantitative mass spectrometry to correct for analyte loss during sample preparation and variations in instrument response.[1]
General Protocol for GC-MS Analysis of a Volatile Analyte:
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Preparation of Standard Solutions:
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Prepare a stock solution of (1,3E,5Z)-Undeca-1,3,5-triene-d5 in a suitable solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL.
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Prepare a series of calibration standards containing known concentrations of the non-deuterated analyte and a constant, known concentration of the deuterated internal standard.
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Sample Preparation:
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To a known volume or weight of the sample matrix (e.g., biological fluid, environmental sample, food extract), add a precise volume of the deuterated internal standard stock solution.
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Perform the necessary extraction procedure for the analyte of interest (e.g., liquid-liquid extraction, solid-phase extraction).
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GC-MS Analysis:
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Inject an aliquot of the prepared sample onto a gas chromatograph coupled to a mass spectrometer (GC-MS).
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Gas Chromatography Conditions:
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Column: A non-polar or medium-polarity capillary column suitable for the separation of volatile organic compounds.
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Injector Temperature: Typically 250 °C.
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Oven Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other matrix components.
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometry Conditions:
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Ionization Mode: Electron Ionization (EI).
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Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the analyte and the deuterated internal standard, enhancing sensitivity and selectivity.
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Data Analysis:
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Integrate the peak areas of the selected ions for the analyte and the deuterated internal standard.
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Calculate the response ratio (analyte peak area / internal standard peak area).
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Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.
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Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.
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Caption: Workflow for quantitative analysis using a deuterated internal standard.
Signaling Pathways and Biological Activity
There is no scientific literature to suggest that (1,3E,5Z)-Undeca-1,3,5-triene-d5 has any direct biological activity or involvement in cellular signaling pathways. Its intended use is as an analytical standard. The parent compound, (3E,5Z)-1,3,5-undecatriene, is a naturally occurring flavor and fragrance compound found in some plants. However, the deuterated analog is a synthetic molecule designed for analytical purposes and is not expected to have physiological effects at the concentrations used in analytical methods.
Conclusion
(1,3E,5Z)-Undeca-1,3,5-triene-d5 is a valuable tool for researchers and analytical chemists requiring precise and accurate quantification of its non-deuterated counterpart or similar volatile compounds. Its use as an internal standard can significantly improve the reliability of analytical methods by compensating for experimental variability. While specific synthesis and application data for this particular deuterated compound are limited in the public domain, established principles of organic synthesis and analytical chemistry provide a robust framework for its preparation and use.
